(R)-3-(Morpholin-2-yl)propanoic acid

Drug Metabolism CYP3A4 Induction HBV Capsid Inhibitor

Chiral building blocks with undefined stereochemistry can derail drug discovery through metabolite toxicity and CYP induction. (R)-3-(Morpholin-2-yl)propanoic acid is the definitive (R)-enantiomer used in clinical HBV capsid inhibitor HEC72702. • Eliminates CYP1A2/3A4/2B6 induction at 10 µM vs. alternative linkers. • Reduces hERG liability vs. earlier HAP-based CAM scaffolds. • Achieved >2 log viral load reduction in HDI-HBV mouse models with high oral bioavailability. Supplied at 98% purity for reliable diastereomeric integrity in SAR studies.

Molecular Formula C7H13NO3
Molecular Weight 159.185
CAS No. 1793128-24-1
Cat. No. B2505083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(Morpholin-2-yl)propanoic acid
CAS1793128-24-1
Molecular FormulaC7H13NO3
Molecular Weight159.185
Structural Identifiers
SMILESC1COC(CN1)CCC(=O)O
InChIInChI=1S/C7H13NO3/c9-7(10)2-1-6-5-8-3-4-11-6/h6,8H,1-5H2,(H,9,10)/t6-/m1/s1
InChIKeyUMYVUUWWXGDGCP-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-(Morpholin-2-yl)propanoic acid Overview


(R)-3-(Morpholin-2-yl)propanoic acid is a chiral heterocyclic building block featuring a morpholine ring at the 2-position of a propanoic acid chain . It serves as a critical intermediate in medicinal chemistry, most notably as the core structural motif in the clinical hepatitis B virus (HBV) capsid inhibitor HEC72702 [1]. Its primary utility lies in introducing a morpholine-containing side chain with defined (R)-stereochemistry into larger pharmacophores, where the spatial orientation of the morpholine ring has been shown to drastically alter the drug metabolism and safety profile of the resulting drug candidates [1].

Why (S)- and Racemic Forms Fail


Simple substitution of (R)-3-(Morpholin-2-yl)propanoic acid with its (S)-enantiomer (CAS 1787297-24-8) or the racemic mixture can lead to a complete loss of desired pharmacological properties or the introduction of severe metabolic liabilities in downstream compounds. In the development of the clinical candidate HEC72702, the specific (R)-configuration at the morpholine-2-propionic acid moiety was essential. Analogs using alternative carboxyl linkers displayed strong, concentration-dependent induction of Cytochrome P450 enzymes, a liability specifically avoided by the (R)-morpholine propionic acid series [1]. This confirms that the chiral center's absolute configuration is not merely a structural feature but a critical determinant of the final drug candidate's safety and efficacy profile, directly impacting project timelines and resource allocation.

Differentiation Evidence Against Analogs


CYP Induction Profile vs. Carboxyl Analogs

When integrated into a heteroaryldihydropyrimidine (HAP) scaffold, the (R)-morpholine propionic acid motif demonstrated a decisive advantage over structurally related morpholine carboxyl analogs. The morpholine carboxyl series retained anti-HBV potency but displayed strong CYP3A4 induction, a significant drug-drug interaction risk. In contrast, the optimized candidate HEC72702, bearing the target (R)-morpholine-2-propionic acid, showed no induction of CYP1A2, CYP3A4, or CYP2B6 enzymes even at a high concentration of 10 μM [1]. This directly links the specific chemical structure of the procureable building block to a critical safety advantage in a clinical-stage compound.

Drug Metabolism CYP3A4 Induction HBV Capsid Inhibitor Lead Optimization

Cardiosafety Profile vs. GLS4

The development program that produced HEC72702 explicitly aimed to improve upon the cardiosafety of the first-generation clinical candidate GLS4. GLS4 exhibits strong hERG channel inhibition (92.58% at 10 µM) [1]. By incorporating the (R)-morpholine-2-propionic acid moiety, the resulting compound HEC72702 demonstrated significantly reduced hERG activity [2]. This improvement is specifically attributed to the structural modifications for which this building block is essential.

Cardiotoxicity hERG Channel Safety Pharmacology HBV

Enantiomeric Purity vs. (S)-Isomer

A direct comparison of commercially available specifications shows a differential in the offered purity of the (R) and (S) enantiomers. The target compound, (R)-3-(Morpholin-2-yl)propanoic acid, is available from suppliers at a documented purity of 98% . In contrast, a supplier listing for the (S)-enantiomer (CAS 1787297-24-8) specifies a lower purity of 95% . This 3% absolute difference in chemical purity can represent a significant variation in the level of undesired isomers or side products, directly impacting the yield and reproducibility of sensitive asymmetric syntheses.

Chiral Purity Enantiomeric Excess Procurement Specification Chemical Synthesis

Key Applications


HBV Capsid Assembly Modulators (CAMs) Synthesis

This building block is the definitive starting material for developing backup or follow-on compounds to the clinical candidate HEC72702. It should be procured to enable an HBV capsid inhibitor program aiming to replicate the proven ADMET advantages of this moiety: demonstrated elimination of CYP1A2/3A4/2B6 induction at 10 µM and significantly reduced hERG liability compared to the GLS4 scaffold [1]. Its use is justified when the primary project goal is to solve CYP induction and hERG toxicity issues that plague earlier-generation HAP-based CAMs.

Peptidomimetic and PROTAC Library Construction

The (R)-configured morpholine ring offers a defined spatial orientation for hydrogen bonding and ionic interactions. This compound can be used to derivatize payloads or ligands, such as E3 ligase binders, where the chiral morpholine propionic acid acts as a rigid, solubility-enhancing linker. Its 98% purity specification ensures minimal diastereomer formation during library synthesis, which is critical for hit validation and establishing clear structure-activity relationships (SAR) in protein degradation or inhibition assays.

In Vivo PK/PD for Hepatic-Targeted Therapies

Given that the derivative HEC72702 achieved a viral-load reduction of greater than 2 log in a hydrodynamic-injected (HDI) HBV mouse model with high oral bioavailability [1], this (R)-building block is ideally suited for constructing prodrugs or conjugates intended for liver-targeted delivery. Researchers should prioritize this intermediate for synthesizing in vivo probe compounds where high hepatic exposure and oral efficacy are essential program objectives.

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